Cas no 2138001-11-1 (3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one)

3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one
- 3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one
- EN300-1110580
- 2138001-11-1
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- Inchi: 1S/C7H8BrN5OS/c8-5-10-6(9)11-13(5)2-1-12-3-4-15-7(12)14/h3-4H,1-2H2,(H2,9,11)
- InChI Key: XYTHYSIDYRJJSM-UHFFFAOYSA-N
- SMILES: BrC1=NC(N)=NN1CCN1C(=O)SC=C1
Computed Properties
- Exact Mass: 288.96329g/mol
- Monoisotopic Mass: 288.96329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 102Ų
3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110580-0.1g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1110580-0.05g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1110580-1.0g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 1g |
$1500.0 | 2023-06-10 | ||
Enamine | EN300-1110580-0.25g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1110580-2.5g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1110580-5g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 5g |
$3479.0 | 2023-10-27 | |
Enamine | EN300-1110580-0.5g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1110580-1g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1110580-10.0g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1110580-5.0g |
3-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one |
2138001-11-1 | 5g |
$4349.0 | 2023-06-10 |
3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one Related Literature
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2. Back matter
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one
Comprehensive Overview of 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 2138001-11-1)
The compound 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 2138001-11-1) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structural features, including the presence of a 1,2,4-triazole ring and a thiazolone moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for pharmaceutical intermediates and biologically active compounds.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one?" The synthesis typically involves multi-step reactions, starting with the bromination of 3-amino-1H-1,2,4-triazole, followed by alkylation and cyclization to form the thiazolone ring. The process requires careful optimization to achieve high yields and purity, which is critical for its application in drug discovery.
In recent years, the demand for heterocyclic compounds like 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one has surged due to their versatility in designing small-molecule inhibitors and enzyme modulators. This compound's bromine substituent offers a reactive site for further functionalization, making it a valuable scaffold in structure-activity relationship (SAR) studies. Its potential applications in targeting kinases and G-protein-coupled receptors (GPCRs) are currently under investigation.
Another hot topic in the scientific community is the green chemistry approach to synthesizing such compounds. Researchers are exploring eco-friendly catalysts and solvent-free conditions to produce 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one with minimal environmental impact. This aligns with the growing trend of sustainable pharmaceutical manufacturing, which is a key focus area for regulatory agencies worldwide.
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are also of great interest. These properties determine its bioavailability and pharmacokinetic profile, which are critical for its potential use in drug development. Computational tools like molecular docking and QSAR modeling are often employed to predict its behavior in biological systems, saving time and resources in the early stages of research.
In summary, 3-2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 2138001-11-1) represents a fascinating area of study with broad implications for drug discovery and material science. Its unique structure and reactivity make it a valuable tool for researchers exploring new therapeutic avenues and sustainable chemical processes.
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